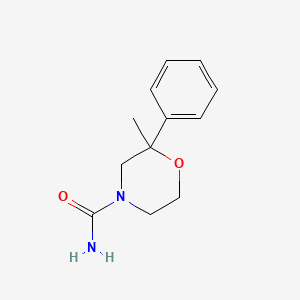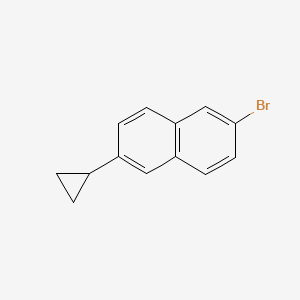![molecular formula C7H11Cl2F2N3 B13591966 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)
3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a pyrazolo[4,3-c]pyridine core with a difluoromethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride typically involves the reaction of difluoroacetic acid with appropriate precursors under controlled conditions. One common method involves the use of difluoroacetic acid and its derivatives as fluorine building blocks . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the reaction yield and reduce reaction time .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves multiple steps, including esterification, cyclization, and recrystallization, to ensure the final product meets the required standards . The use of cost-effective raw materials and environmentally friendly solvents is emphasized to minimize production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions include various derivatives of the pyrazole ring, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles and pyridines, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3,4-Disubstituted-3-(difluoromethyl)pyrazoles
Uniqueness
What sets 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride apart is its unique structural configuration, which imparts specific chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways and its potent biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H11Cl2F2N3 |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H9F2N3.2ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;;/h7,10H,1-3H2,(H,11,12);2*1H |
Clave InChI |
JWLUHIPREWGVJW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1NN=C2C(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)

![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)





![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)

